molecular formula C18H20N2S B5114051 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No. B5114051
M. Wt: 296.4 g/mol
InChI Key: KNQGETUQFFEANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of cancer research, where it has been shown to inhibit the nuclear factor-kappaB (NF-kB) pathway, which is involved in tumor growth and survival. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the inhibition of the NF-kB pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. By inhibiting this pathway, this compound can prevent the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent tumor growth and progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its specificity for the NF-kB pathway. This compound has been shown to selectively inhibit this pathway without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosage and administration are required to ensure the safety of lab experiments.

Future Directions

There are several future directions for the study of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in lab experiments and in clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis method for 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

5-(4-methylphenyl)-2-(4-propan-2-ylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-12(2)14-8-10-16(11-9-14)18-20-19-17(21-18)15-6-4-13(3)5-7-15/h4-12,18,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQGETUQFFEANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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